Propoxycarbazone
Overview
Description
Propoxycarbazone is a post-emergence herbicide primarily used for controlling grass and some broad-leaved weeds in crops such as wheat. It is highly soluble in water and mobile in soils, making it effective in various environmental conditions. This compound is known for its low oral toxicity and minimal human health risks, although it is moderately toxic to birds, earthworms, and fish .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propoxycarbazone is synthesized through a series of chemical reactions involving the formation of a triazolinone ring. The process typically begins with the reaction of appropriate starting materials under controlled conditions to form the triazolinone core. This core is then further functionalized to introduce the propoxy group and other substituents necessary for the herbicidal activity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solid-phase extraction and liquid-liquid extraction to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Propoxycarbazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the triazolinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different herbicidal activities .
Scientific Research Applications
Propoxycarbazone has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of triazolinone herbicides in different environmental conditions.
Biology: Investigated for its effects on various plant species and its potential use in controlling invasive plant species.
Medicine: While not directly used in medicine, its mechanism of action provides insights into the development of new herbicidal compounds.
Mechanism of Action
Propoxycarbazone exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds. The molecular targets and pathways involved include the binding of this compound to the ALS enzyme, disrupting its normal function and leading to the cessation of amino acid synthesis .
Comparison with Similar Compounds
Imazapic: Another herbicide that inhibits acetolactate synthase but differs in its chemical structure and spectrum of activity.
Amicarbazone: A triazolinone herbicide with a similar mode of action but different chemical properties and environmental behavior.
Uniqueness: Propoxycarbazone is unique in its high solubility in water and mobility in soils, making it particularly effective in various environmental conditions. Its specific chemical structure allows for effective inhibition of acetolactate synthase, leading to its potent herbicidal activity .
Properties
IUPAC Name |
methyl 2-[(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)sulfamoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O7S/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3/h5-8H,4,9H2,1-3H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMVYBOQLDDIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037704 | |
Record name | Propoxycarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145026-81-9 | |
Record name | Benzoic acid, 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145026-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propoxycarbazone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145026819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propoxycarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[(4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl]amino]sulfonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPOXYCARBAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/161W380R06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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